N-(2-nitrobenzyl)cycloheptanamine
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Overview
Description
N-(2-nitrobenzyl)cycloheptanamine is a chemical compound with the molecular formula C14H20N2O2. It is known for its unique structure, which includes a cycloheptane ring attached to a benzyl group with a nitro substituent at the ortho position. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrobenzyl)cycloheptanamine typically involves the reaction of 2-nitrobenzyl chloride with cycloheptanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards. Continuous flow reactors and automated systems are often employed to increase efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrobenzyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of N-(2-aminobenzyl)cycloheptanamine.
Reduction: Formation of N-(2-aminobenzyl)cycloheptanamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-nitrobenzyl)cycloheptanamine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-nitrobenzyl)cycloheptanamine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules such as proteins and enzymes. This interaction can lead to changes in the activity of these molecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrobenzyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
N-(2-nitrobenzyl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.
N-(2-nitrobenzyl)cyclooctanamine: Similar structure but with a cyclooctane ring instead of a cycloheptane ring.
Uniqueness
N-(2-nitrobenzyl)cycloheptanamine is unique due to its seven-membered cycloheptane ring, which imparts different chemical and physical properties compared to its analogs with smaller or larger rings. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]cycloheptanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-16(18)14-10-6-5-7-12(14)11-15-13-8-3-1-2-4-9-13/h5-7,10,13,15H,1-4,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTUMDFAPMJSSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355102 |
Source
|
Record name | N-(2-nitrobenzyl)cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-89-7 |
Source
|
Record name | N-[(2-Nitrophenyl)methyl]cycloheptanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355382-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-nitrobenzyl)cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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